molecular formula C7H9BrN2O3S B11823066 5-Bromo-4-(dimethylamino)pyridine-3-sulfonic acid

5-Bromo-4-(dimethylamino)pyridine-3-sulfonic acid

Cat. No.: B11823066
M. Wt: 281.13 g/mol
InChI Key: CPXUJAMOIWWKNJ-UHFFFAOYSA-N
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Description

5-Bromo-4-(dimethylamino)pyridine-3-sulfonic acid is a chemical compound with the molecular formula C7H9BrN2O3S and a molecular weight of 281.13 g/mol . This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a sulfonic acid group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(dimethylamino)pyridine-3-sulfonic acid typically involves the bromination of 4-(dimethylamino)pyridine-3-sulfonic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(dimethylamino)pyridine-3-sulfonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of 5-substituted pyridine derivatives.

    Oxidation Reactions: Formation of sulfonic acid derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

5-Bromo-4-(dimethylamino)pyridine-3-sulfonic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(dimethylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile or a nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine-3-sulfonic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Bromo-4-(methylamino)pyridine-3-sulfonic acid: Contains a methylamino group instead of a dimethylamino group, affecting its steric and electronic properties.

    5-Bromo-4-(dimethylamino)pyridine: Lacks the sulfonic acid group, altering its solubility and reactivity.

Uniqueness

5-Bromo-4-(dimethylamino)pyridine-3-sulfonic acid is unique due to the presence of both the bromine atom and the sulfonic acid group, which confer distinct reactivity and solubility properties. This combination makes it a versatile compound for various chemical reactions and applications in scientific research .

Properties

Molecular Formula

C7H9BrN2O3S

Molecular Weight

281.13 g/mol

IUPAC Name

5-bromo-4-(dimethylamino)pyridine-3-sulfonic acid

InChI

InChI=1S/C7H9BrN2O3S/c1-10(2)7-5(8)3-9-4-6(7)14(11,12)13/h3-4H,1-2H3,(H,11,12,13)

InChI Key

CPXUJAMOIWWKNJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=NC=C1S(=O)(=O)O)Br

Origin of Product

United States

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